An In-depth Technical Guide to MitoTracker Red FM: Structure, Properties, and Applications in Cellular Research
An In-depth Technical Guide to MitoTracker Red FM: Structure, Properties, and Applications in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MitoTracker Red FM, a popular fluorescent dye used to label mitochondria in live cells. We will delve into its chemical structure and properties, mechanism of action, and provide detailed experimental protocols for its use in various research applications, including the study of apoptosis and mitophagy.
Chemical Structure and Properties
MitoTracker Red FM is a cell-permeant, cationic, red-fluorescent dye that selectively accumulates in mitochondria. Its chemical structure is characterized by a carbocyanine core, which is responsible for its fluorescent properties, and a mildly thiol-reactive chloromethyl group.
Chemical Structure:
While a 2D chemical structure image is not reproducible in this format, the IUPAC name for MitoTracker Red FM is 1-{4-[(chloromethyl)phenyl]methyl}-3,3-dimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indolium chloride.
The key structural features that dictate its function are:
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Delocalized Cationic Charge: The positive charge distributed across the polymethine chain is crucial for its accumulation in the negatively charged mitochondrial matrix.
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Hydrophobic Nature: The overall lipophilicity of the molecule allows it to readily pass through the plasma and mitochondrial membranes.
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Chloromethyl Group: This functional group is mildly reactive towards thiol groups present on mitochondrial proteins, enabling covalent attachment and retention of the dye.
Quantitative Data
The key physicochemical and spectral properties of MitoTracker Red FM are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C39H36Cl5N3 | [1] |
| Molecular Weight | 724 g/mol | [1] |
| Excitation Maximum (λex) | ~581 nm | [1] |
| Emission Maximum (λem) | ~644 nm | [1] |
| Molar Extinction Coefficient (ε) | 74,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.14 | |
| Recommended Laser Line | 561 nm | |
| Recommended Emission Filter | 620/15 nm |
Mechanism of Action
The selective labeling of mitochondria by MitoTracker Red FM is a two-step process that relies on the unique physiological state of these organelles in healthy, respiring cells.
Accumulation Driven by Mitochondrial Membrane Potential
The primary driving force for the accumulation of MitoTracker Red FM within mitochondria is the large negative mitochondrial membrane potential (ΔΨm) maintained by the electron transport chain. Healthy, respiring mitochondria have a highly negative interior relative to the cytoplasm (~ -150 to -180 mV). As a lipophilic cation, MitoTracker Red FM is electrophoretically drawn across the inner mitochondrial membrane and concentrates in the mitochondrial matrix. This accumulation is a hallmark of healthy, active mitochondria.
Caption: Mitochondrial membrane potential drives accumulation.
Covalent Binding and Retention
Once concentrated within the mitochondria, the mildly thiol-reactive chloromethyl group of MitoTracker Red FM can form a covalent bond with free thiol groups of cysteine residues on mitochondrial proteins. This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell death and fixation in some cases, although it is primarily recommended for live-cell imaging.
Experimental Protocols
Accurate and reproducible results with MitoTracker Red FM depend on careful adherence to optimized protocols. Below are detailed methodologies for live-cell imaging and flow cytometry.
Stock Solution Preparation
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Prepare a 1 mM stock solution of MitoTracker Red FM by dissolving the contents of one vial (typically 50 µg) in the appropriate volume of anhydrous dimethyl sulfoxide (DMSO). For a 50 µg vial of a compound with a molecular weight of 724 g/mol , this would be approximately 69 µL of DMSO.
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Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Live-Cell Imaging of Adherent Cells
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Culture adherent cells on sterile glass coverslips or in glass-bottom dishes suitable for microscopy.
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Prepare a working solution of MitoTracker Red FM by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 25–500 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.
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Remove the culture medium from the cells and add the pre-warmed staining solution containing MitoTracker Red FM.
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Incubate the cells for 15–45 minutes at 37°C in a CO2 incubator.
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Wash the cells twice with pre-warmed, fresh culture medium or buffer.
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Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation at 581 nm and emission at 644 nm).
Flow Cytometry
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Harvest cells and resuspend them in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of approximately 1 x 10^6 cells/mL.
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Prepare a 1X working solution of MitoTracker Red FM by diluting the 1 mM stock solution in PBS to a final concentration of 100-500 nM.
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Add 1 µL of the reconstituted dye to each 1 mL of cell suspension and mix well.
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Incubate the cells for 30–60 minutes at 37°C, protected from light.
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The cells can be analyzed directly by flow cytometry without a wash step. Use a 561 nm laser for excitation and a 620/15 nm emission filter for detection.
Note on Fixation: While some MitoTracker dyes are designed to be fixable, MitoTracker Red FM is generally not well-retained after fixation with aldehydes like paraformaldehyde. Methanol fixation is also not recommended as it can extract the dye. For applications requiring fixation, it is advisable to perform immunocytochemistry for mitochondrial markers like TOM20 after live-cell imaging with MitoTracker Red FM or to use a fixable version of the dye. Some studies suggest that a combination of paraformaldehyde and glutaraldehyde may offer better retention.
Applications in Cellular Research
MitoTracker Red FM is a versatile tool for investigating various aspects of mitochondrial biology, particularly those related to mitochondrial health and function.
Assessment of Mitochondrial Membrane Potential
The accumulation of MitoTracker Red FM is directly proportional to the mitochondrial membrane potential. Therefore, a decrease in fluorescence intensity can be indicative of mitochondrial depolarization, a key event in cellular stress and apoptosis.
Monitoring Apoptosis
A hallmark of the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c. This depolarization prevents the accumulation of MitoTracker Red FM, resulting in a quantifiable decrease in mitochondrial fluorescence.
Caption: Intrinsic apoptosis pathway leading to decreased MitoTracker signal.
Experimental Workflow for Apoptosis Detection:
Caption: Experimental workflow for apoptosis detection.
Monitoring Mitophagy
Mitophagy is the selective degradation of mitochondria by autophagy. This process is essential for mitochondrial quality control. A decrease in the total mitochondrial mass, which can be quantified by a reduction in the overall MitoTracker Red FM fluorescence signal, can be an indicator of mitophagy.
The PINK1/Parkin pathway is a major signaling cascade that mediates mitophagy of damaged mitochondria. Upon loss of mitochondrial membrane potential, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which ubiquitinates mitochondrial proteins, marking them for degradation by the autophagosome.
Caption: PINK1/Parkin pathway of mitophagy.
Experimental Workflow for Mitophagy Assessment:
Caption: Experimental workflow for mitophagy assessment.
Limitations and Considerations
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Phototoxicity: Like many fluorescent dyes, MitoTracker Red FM can be phototoxic, especially at high concentrations and with prolonged light exposure. It is advisable to use the lowest possible concentration and minimize light exposure during imaging.
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Cell-Type Variability: The optimal staining concentration and incubation time can vary between different cell types. It is essential to optimize these parameters for each new cell line.
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Fixation Issues: As previously mentioned, MitoTracker Red FM is not ideal for protocols that require fixation and permeabilization.
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Mitochondrial Mass vs. Activity: While a decrease in fluorescence can indicate a loss of membrane potential or mitophagy, it is important to consider that changes in mitochondrial mass can also affect the overall fluorescence intensity. It is often beneficial to use a mitochondrial mass probe, such as MitoTracker Green FM, in parallel to distinguish between these possibilities.
Conclusion
MitoTracker Red FM is a powerful and widely used tool for the fluorescent labeling of mitochondria in live cells. Its mechanism of action, which is dependent on the mitochondrial membrane potential, makes it an excellent probe for assessing mitochondrial health and for studying dynamic cellular processes such as apoptosis and mitophagy. By understanding its chemical properties, mechanism of action, and by following optimized experimental protocols, researchers can effectively utilize this dye to gain valuable insights into the intricate role of mitochondria in cellular function and disease.
